
MK 0343
准备方法
MRK-409 的合成涉及多个步骤 该化合物通过一系列反应从市售起始原料合成反应条件通常涉及使用二甲基亚砜等溶剂和催化剂来促进反应 .
化学反应分析
科学研究应用
Pharmacological Studies
MK 0343 has been extensively studied for its pharmacological properties, particularly in the context of anxiety disorders. It exhibits selective binding to GABA(A) receptor subtypes, which is crucial for developing targeted anxiolytics with fewer side effects compared to traditional benzodiazepines.
- Binding Affinity : this compound binds with high affinity (0.21-0.40 nM) to alpha-1, alpha-2, alpha-3, and alpha-5 subtypes of human recombinant GABA(A) receptors .
- Efficacy Profile : It shows greater agonist efficacy at the alpha-3 subtype compared to alpha-1, which correlates with its reduced sedative effects .
Clinical Trials
Clinical investigations have focused on the safety and efficacy of this compound in humans. A double-blind study compared its effects to lorazepam, a well-known anxiolytic.
- Study Design : The trial involved a four-way crossover design with doses of this compound (0.25 mg and 0.75 mg) compared to placebo and lorazepam (2 mg) .
- Outcomes : Results indicated that this compound had comparable anxiolytic effects to lorazepam but with significantly less impact on memory and postural stability .
Parameter | This compound (0.75 mg) | Lorazepam (2 mg) | Placebo |
---|---|---|---|
Saccadic Peak Velocity | -42.4 deg/s | Impaired | N/A |
Memory Impairment | Minimal | Significant | N/A |
Postural Stability Effects | Minor | Major | N/A |
Preclinical Models
Preclinical studies in rodent and primate models have demonstrated the anxiolytic-like activity of this compound.
- Behavioral Studies : In various anxiety models, this compound exhibited significant anxiolytic properties with minimal sedation at effective doses .
Case Study: Anxiolytic Efficacy
A study published in Biological Psychiatry examined the pharmacokinetics and pharmacodynamics of this compound in patients with generalized anxiety disorder (GAD). The findings suggested that:
作用机制
MRK-409 通过与γ-氨基丁酸A型受体上的苯二氮卓结合位点结合来发挥其作用。它选择性地结合受体的α1、α2、α3 和 α5 亚基。这种结合增强了γ-氨基丁酸的抑制作用,从而产生抗焦虑作用。 在较高剂量下,它也会引起镇静 .
相似化合物的比较
MRK-409 与其他γ-氨基丁酸A型受体调节剂(如 TPA023 和 TPA023B)进行比较。这些化合物也选择性地增强了γ-氨基丁酸在 α2 和 α3 亚型上的作用,但在 α1 亚型上没有效力,这使得它们在临床前物种中成为非镇静性抗焦虑药。 与 MRK-409 不同,TPA023 和 TPA023B 即使在高水平的受体占据率下,也不会在人体中产生镇静 .
类似化合物
- TPA023
- TPA023B
- Ocinaplon
- SL65.1498
- Pagoclone
生物活性
Mancozeb is a widely utilized fungicide belonging to the ethylene bisdithiocarbamate group, known for its effectiveness in agricultural pest management. Its biological activity is primarily characterized by its mode of action against fungal pathogens and its potential toxicological effects on non-target organisms, including humans and animals. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of mancozeb.
Mancozeb functions as a multi-site action fungicide , inhibiting various biochemical processes within fungal cells. It is not inherently fungicidal; rather, it acts as a pro-fungicide. Upon exposure to moisture, mancozeb degrades into ethylene bisisothiocyanate sulfide (EBIS), which subsequently transforms into ethylene bisisothiocyanate (EBI) under UV light. Both EBIS and EBI disrupt enzymes containing sulfhydryl groups, leading to the inhibition of spore germination and other critical metabolic processes within fungi .
Toxicological Effects
Research has documented mancozeb's potential hepatotoxicity and oxidative stress induction in animal models. A study involving Wistar rats demonstrated that administration of mancozeb at a dose of 30 mg/kg/day resulted in significant elevations in liver enzymes such as aspartate transaminase (AST) and alanine transaminase (ALT), alongside increased levels of total bilirubin and decreased total protein .
Table 1: Biochemical Changes Induced by Mancozeb
Parameter | Control Group | Mancozeb Group | Mancozeb + Curcumin Group |
---|---|---|---|
AST (U/L) | 45 ± 5 | 120 ± 10** | 55 ± 5 |
ALT (U/L) | 50 ± 5 | 110 ± 15** | 52 ± 6 |
Total Bilirubin (mg/dL) | 0.5 ± 0.1 | 2.5 ± 0.3** | 0.8 ± 0.2 |
Total Protein (g/dL) | 6.5 ± 0.2 | 4.0 ± 0.3** | 6.2 ± 0.3 |
*Significant differences indicated by *P < 0.05
Protective Agents Against Toxicity
The protective role of antioxidants has been explored in conjunction with mancozeb exposure. For instance, co-treatment with curcumin significantly mitigated the oxidative stress and biochemical alterations induced by mancozeb in rats, restoring liver histo-morphology and enzyme activities to near control levels .
Environmental Impact and Human Health Concerns
Mancozeb's widespread use raises concerns regarding its environmental persistence and potential health risks to humans through food contamination and occupational exposure. Studies have linked chronic exposure to pesticides like mancozeb with adverse health effects, including neurotoxicity and genotoxicity . The International Agency for Research on Cancer (IARC) has classified certain dithiocarbamate fungicides as possibly carcinogenic based on limited epidemiological evidence .
Case Studies
- Hepatotoxicity in Rats : A controlled study highlighted the hepatotoxic effects of mancozeb when administered to Wistar rats, demonstrating significant liver enzyme elevation and histopathological changes consistent with oxidative damage .
- Fungal Pathogen Control : In agricultural settings, mancozeb has shown efficacy against various fungal pathogens, including Pseudomonas syringae and Xanthomonas campestris, providing substantial inhibition zones in vitro .
常见问题
Basic Research Questions
Q. How can researchers design experiments to characterize the physicochemical properties of MK 0343?
- Methodological Answer : Begin by defining measurable objectives (e.g., solubility, stability, spectroscopic profiles). Use techniques like high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and differential scanning calorimetry (DSC) for thermal behavior. Include controls (e.g., reference standards) and replicate experiments to ensure reliability. Experimental protocols should align with guidelines for reproducibility, such as detailed documentation of solvent systems and instrumental parameters .
Q. What strategies are effective for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Ground questions in gaps identified through systematic literature reviews. For example: “How does this compound’s stereochemistry influence its interaction with [specific biological target]?” Ensure questions are specific, measurable, and theoretically anchored. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or PEO (Population, Exposure, Outcome) for observational research .
Q. What are best practices for conducting a literature review on this compound to avoid redundancy?
- Methodological Answer :
- Step 1 : Use databases (PubMed, SciFinder) with Boolean operators (e.g., “this compound” AND “kinase inhibitor” NOT “clinical trial”).
- Step 2 : Organize findings thematically (e.g., synthesis methods, mechanistic studies) using reference managers (Zotero, EndNote).
- Step 3 : Critically appraise sources for validity (e.g., peer-reviewed journals vs. preprints) and relevance to your research scope. Document contradictions in reported data (e.g., conflicting IC50 values) for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on this compound’s bioactivity across studies?
- Methodological Answer :
- Approach 1 : Perform meta-analyses to statistically synthesize results from independent studies, accounting for variables like assay conditions (e.g., cell lines, incubation times). Use software (RevMan, R Metafor) to calculate weighted effect sizes .
- Approach 2 : Replicate key experiments under standardized protocols. For example, validate potency using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological artifacts .
Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Quantitative : Employ dose-response assays and computational docking simulations to quantify binding affinities and predict interaction sites.
- Qualitative : Conduct semi-structured interviews with domain experts to contextualize findings (e.g., “How do observed in vitro effects translate to in vivo models?”).
- Integration : Use convergent design to triangulate data, identifying concordance or divergence between molecular and phenotypic outcomes .
Q. How can researchers ensure methodological rigor when analyzing this compound’s pharmacokinetic data?
- Methodological Answer :
- Data Validation : Apply pharmacokinetic models (e.g., non-compartmental analysis) using software (Phoenix WinNonlin) to calculate parameters (AUC, t½). Cross-validate with mass spectrometry to confirm analyte specificity .
- Bias Mitigation : Predefine exclusion criteria (e.g., outlier handling) and use blinded data analysis to reduce confirmation bias. Document all preprocessing steps (e.g., normalization) for transparency .
Q. Data Management and Ethical Considerations
Q. What frameworks are recommended for ensuring data integrity and reproducibility in this compound research?
- Methodological Answer :
- Framework : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (Zenodo, ChEMBL) with metadata (e.g., experimental conditions, software versions).
- Tools : Use electronic lab notebooks (LabArchives) for real-time data tracking and version control. For collaborative projects, establish data-sharing agreements to address ownership and access .
Q. How should researchers address ethical challenges in studies involving this compound and animal/human subjects?
- Methodological Answer :
- Compliance : Obtain IRB/IACUC approvals and disclose risks/benefits in informed consent forms. For clinical trials, register protocols in databases (ClinicalTrials.gov ) to prevent selective reporting.
- Transparency : Publish negative results (e.g., lack of efficacy) to avoid publication bias. Use anonymization tools for sensitive data .
Q. Tables: Methodological Overview
Research Stage | Key Techniques | Purpose | References |
---|---|---|---|
Experimental Design | HPLC, NMR, DSC | Structural and physicochemical profiling | |
Data Analysis | Meta-analysis, pharmacokinetic modeling | Resolve contradictions, quantify parameters | |
Ethical Compliance | IRB protocols, FAIR principles | Ensure reproducibility and accountability |
属性
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233275-76-8 | |
Record name | MRK-409 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRK-409 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRK-409 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。